molecular formula C13H20O3 B14353632 Ethyl 4-oxoundeca-7,10-dienoate CAS No. 90162-79-1

Ethyl 4-oxoundeca-7,10-dienoate

Cat. No.: B14353632
CAS No.: 90162-79-1
M. Wt: 224.30 g/mol
InChI Key: FTAYKHCKPBVHED-UHFFFAOYSA-N
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Description

Ethyl 4-oxoundeca-7,10-dienoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a carbonyl group (C=O) and an ester functional group (RCOOR’). This compound is known for its unique chemical structure, which includes conjugated double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxoundeca-7,10-dienoate can be synthesized through several methods. One common method involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Other methods include the use of Horner-Wadsworth-Emmons and Still-Gennari olefinations, although these methods may have limitations in terms of selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The use of Pd-catalyzed cross-coupling reactions is preferred due to its efficiency and high yield. The reaction conditions typically involve the use of bases such as CsF or nBu4NF to promote the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxoundeca-7,10-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Oximes and hydrazones

Scientific Research Applications

Ethyl 4-oxoundeca-7,10-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxoundeca-7,10-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The conjugated double bonds in its structure may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 4-oxoundeca-7,10-dienoate can be compared with other esters such as ethyl acetate and methyl butyrate . While these compounds share similar functional groups, this compound is unique due to its conjugated double bonds and longer carbon chain. This structural difference contributes to its distinct chemical and physical properties, making it a valuable compound in various applications.

List of Similar Compounds

Properties

CAS No.

90162-79-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 4-oxoundeca-7,10-dienoate

InChI

InChI=1S/C13H20O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3,6-7H,1,4-5,8-11H2,2H3

InChI Key

FTAYKHCKPBVHED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC=CCC=C

Origin of Product

United States

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